molecular formula C11H11N3OS B5910775 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5910775
M. Wt: 233.29 g/mol
InChI Key: PMGHMYXAQVXAAP-UHFFFAOYSA-N
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Description

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.06228316 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Potential as Glutaminase Inhibitors

  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which have structural similarities to N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, are being explored as glutaminase inhibitors. These inhibitors have shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse models, indicating their potential in cancer therapy (Shukla et al., 2012).

2. Anticancer Properties

  • Certain derivatives of 1,3,4-thiadiazol-2-yl acetamide have demonstrated significant anticancer activity. They induce apoptosis in cancer cells, suggesting their utility in developing new anticancer therapies (Ekrek et al., 2022).

3. Molecular Modeling and Structural Analysis

  • Structural and spectral features of 1,3,4-thiadiazole derivatives have been studied using Density Functional Theory (DFT) calculations, providing insights into their chemical properties and potential biological activities (Abu-Melha, 2021).

4. Exploration in Surface Active Agents

  • Reaction of 1,3,4-thiadiazol-2-yl acetamides with propylene oxide has led to the production of nonionic surface active agents, expanding the applications of these compounds beyond pharmacology (El-Sayed et al., 2015).

5. Synthesis and Hemolytic Activity

  • Research into synthesizing novel 1,3,4-oxadiazole compounds, structurally related to 1,3,4-thiadiazol-2-yl acetamides, has been conducted to evaluate their antimicrobial and hemolytic activities, indicating their potential in medical applications (Gul et al., 2017).

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-5-3-4-6-9(7)10-13-14-11(16-10)12-8(2)15/h3-6H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGHMYXAQVXAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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